8-(2-methylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
The exact mass of the compound this compound is 359.18450629 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-(2-methylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-14(2)16(23)21-10-8-19(9-11-21)17(24)22(18(25)20-19)12-13-26-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOJLGNIFVENLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(2-methylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspiro family, characterized by its unique spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections delve into its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 437.496 g/mol. The compound features a triazaspiro framework that includes three nitrogen atoms and two phenoxy groups, enhancing its chemical reactivity and potential interactions within biological systems.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Domino Reactions : Utilizing unactivated yne-en-ynes and substituted aryl halides in the presence of palladium catalysts to form the diazaspiro structure.
- High-Throughput Experimentation (HTE) : This technique allows for rapid exploration of SAR to optimize the compound's efficacy and selectivity for biological targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities:
The compound may function as an inhibitor of prolyl hydroxylase (PHD) enzymes, which play a crucial role in regulating erythropoietin (EPO) levels and thus have implications in treating anemia. Studies have shown that triazaspiro compounds can act as pan-inhibitors of PHDs, leading to increased EPO production in vivo .
Therapeutic Applications
Potential therapeutic applications include:
- Pain Management : Due to its interaction with opioid receptors.
- Neurological Disorders : Targeting δ-opioid receptors (DORs) for conditions such as depression and anxiety .
Case Studies
Several studies have explored the biological activity of related compounds:
- Efficacy in Anemia Treatment : A study demonstrated that triazaspiro compounds significantly upregulate EPO levels in preclinical models, indicating their potential as short-acting PHD inhibitors .
- Binding Affinity Studies : Interaction studies involving this compound have focused on its binding affinity to various receptors, suggesting a strong selectivity towards DORs compared to other GPCRs .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the triazaspiro structure can enhance biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione | Basic triazaspiro structure | Inhibitor of PHD |
| 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | Methyl substitution | Enhanced lipophilicity |
| 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | Methyl group | Alters pharmacokinetics |
The distinct combination of phenoxy substituents in this compound enhances its selectivity towards specific receptors compared to analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
